2-Bromo-4-fluoro-3-methylphenol
Description
2-Bromo-4-fluoro-3-methylphenol is a halogenated phenolic compound with the molecular formula C₇H₆BrFO. Its structure features a bromine atom at position 2, a fluorine atom at position 4, and a methyl group at position 3 on the aromatic ring (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical production. For example, it serves as a precursor in the synthesis of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methylamine derivatives, which have applications in medicinal chemistry .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
2-bromo-4-fluoro-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZNBGOONSMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Hydrolysis of 4-Fluoro-3-methylaniline
The first step involves converting 4-fluoro-3-methylaniline to 4-fluoro-3-methylphenol via diazotization-hydrolysis. Nitrosyl sulfuric acid (HNO·H₂SO₄) serves as the diazotizing agent, avoiding salt-laden wastewater common in traditional NaNO₂/HCl systems.
Procedure :
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Dissolve 4-fluoro-3-methylaniline in a sulfuric acid aqueous solution (≥95% concentration).
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Add nitrosyl sulfuric acid at 100–110°C, maintaining a molar ratio of 1:1–1.05 (amine:HNO·H₂SO₄).
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Hydrolyze the diazonium intermediate in situ to yield 4-fluoro-3-methylphenol.
Key Advantages :
Bromination of 4-Fluoro-3-methylphenol
The phenol intermediate undergoes electrophilic aromatic bromination. Bromine (Br₂) and hydrogen peroxide (H₂O₂) in a dichloromethane/water system enable regioselective bromination at the 2-position.
Procedure :
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Dissolve 4-fluoro-3-methylphenol in a 3:1 (v/v) dichloromethane-water mixture.
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Cool to −10°C–5°C and add Br₂ dropwise (molar ratio 1:0.54–0.6 phenol:Br₂).
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Introduce H₂O₂ (molar ratio 1:0.7–0.8 phenol:H₂O₂) to oxidize HBr, minimizing side reactions.
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Stir for 1 hour, extract the organic layer, and purify via vacuum distillation and ethanol recrystallization.
Reaction Mechanism :
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Electrophilic Substitution : The hydroxyl group activates the ring, directing Br⁺ to the ortho position.
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Steric Effects : The 3-methyl group may hinder para substitution, favoring 2-bromination.
Performance Metrics :
Direct Bromination of 4-Fluoro-3-methylphenol
For substrates where diazotization is impractical, direct bromination offers a single-step alternative. This method mirrors protocols for 2-fluoro-4-bromophenol synthesis.
Procedure :
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Dissolve 4-fluoro-3-methylphenol in methylene chloride (0.2 M).
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Quench with sodium bisulfite, wash with NaHCO₃, and isolate via solvent evaporation.
Optimization Considerations :
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Solvent Choice : Dichloromethane minimizes polybromination by stabilizing Br⁺.
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Temperature Control : Sub-zero conditions suppress di-bromide formation.
Case Study :
Comparative Analysis of Methodologies
Efficiency and Scalability
Environmental Impact
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Waste Streams : Diazotization with nitrosyl sulfuric acid generates 20–30% less acidic waste vs. NaNO₂/HCl.
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Bromine Utilization : H₂O₂ in Method 1 reduces Br₂ consumption by 40% compared to Method 2.
Challenges and Mitigation Strategies
Regioselectivity Control
The 4-fluoro and 3-methyl groups create competing directing effects:
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Fluorine : Meta-directing (electron-withdrawing).
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Methyl : Ortho/para-directing (electron-donating).
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Hydroxyl : Strongly ortho/para-directing.
Outcome : Bromination favors the 2-position (ortho to -OH, para to -CH₃), achieving >95% regioselectivity in optimized systems.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenolic group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted phenols with different nucleophiles replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include quinones or other oxidized phenolic derivatives.
Reduction Reactions: Products include dehalogenated phenols or modified phenolic compounds.
Scientific Research Applications
2-Bromo-4-fluoro-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions of substituents significantly influence the electronic and steric properties of halogenated phenols. Below is a comparative analysis with key analogs:
Key Observations:
- Acidity: Fluorine’s electron-withdrawing effect increases the acidity of the phenolic -OH group. For instance, this compound is more acidic than non-fluorinated analogs like 4-Bromo-3-methylphenol .
- Reactivity: Bromine at position 2 (meta to -OH) in the target compound may act as a leaving group in substitution reactions, whereas bromine at position 4 (para to -OH) in analogs like 4-Bromo-3-methylphenol is less reactive .
Research Findings and Trends
- Carcinogenicity Correlation: Studies on methyl-substituted aminoazo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) reveal that substituent positions inversely correlate with carcinogenic activity .
- Synthetic Efficiency: The use of this compound in multi-step syntheses (e.g., benzofuran derivatives) demonstrates its versatility compared to less-functionalized analogs .
Biological Activity
2-Bromo-4-fluoro-3-methylphenol is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a phenolic ring with a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the third position. Its molecular formula is with a molecular weight of approximately 201.03 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, making it suitable for various chemical transformations.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents contribute to its reactivity, allowing it to form strong interactions with enzymes or receptors. The phenolic group can participate in hydrogen bonding, which may affect the compound's biological activity. However, detailed studies are necessary to elucidate the exact pathways and molecular interactions involved in its biological effects.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Antifungal Properties
The compound has also been studied for its antifungal properties. Preliminary studies suggest it may inhibit the growth of certain fungi by targeting specific enzymes involved in their metabolic processes .
Case Studies and Research Findings
- Antimicrobial Activity : A study published in Molecules investigated various phenolic compounds, including this compound, for their antimicrobial properties. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibacterial agents .
- Synthesis and Characterization : Another research article focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and evaluating their biological efficacy.
- Mechanistic Studies : A mechanistic study revealed that the antibacterial action of this compound is likely due to its ability to penetrate bacterial cell walls and disrupt intracellular processes, although further investigation is needed to fully understand these interactions .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 2, Fluorine at 4 | Antibacterial, Antifungal |
| 2-Bromo-4-chloro-3-methylphenol | Bromine at position 2, Chlorine at 4 | Lower antibacterial activity |
| 2-Bromo-4-fluoro-6-nitrophenol | Nitrogen group added | Increased toxicity but varied activity |
| 2-Fluoro-4-chloro-3-methylphenol | Chlorine instead of Bromine | Different reactivity profile |
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-4-fluoro-3-methylphenol, and how do reaction conditions influence yield?
The synthesis of this compound often involves halogenation and functional group protection. A documented method ( ) uses this compound as an intermediate in a multi-step synthesis, starting with bromination and proceeding via nucleophilic substitution. Key conditions include:
- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency due to their ability to stabilize intermediates.
- Base selection : Potassium carbonate is commonly used to deprotonate phenolic intermediates, facilitating etherification or alkylation.
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
A combination of <sup>1</sup>H/<sup>13</sup>C NMR , FT-IR , and mass spectrometry is essential:
- NMR : The aromatic proton splitting patterns (e.g., doublets for fluorine coupling) and methyl group signals (δ ~2.3 ppm) confirm substitution positions .
- FT-IR : Stretching frequencies for -OH (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) validate functional groups.
- High-resolution MS : Accurate mass measurements (e.g., [M+H]<sup>+</sup> at m/z 220.96) confirm molecular formula .
X-ray crystallography (if crystals are obtainable) provides definitive structural proof but requires high-purity samples .
Q. How does the bromine-fluorine substitution pattern influence the compound’s physical properties?
The ortho -bromo and para -fluoro substituents create steric and electronic effects:
- Solubility : Low water solubility due to aromatic hydrophobicity; soluble in DCM, DMF, or THF.
- Melting point : Substituents increase melting point (~47–49°C) compared to unsubstituted phenols due to enhanced intermolecular halogen bonding .
- Stability : The electron-withdrawing fluorine reduces phenolic acidity (pKa ~8–9), while bromine increases susceptibility to nucleophilic substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions involving this compound?
Discrepancies in Suzuki or Ullmann coupling yields may arise from:
- Competing side reactions : Fluorine’s electronegativity can deactivate the aromatic ring, slowing coupling. Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity .
- Solvent effects : Dioxane/water mixtures improve catalyst turnover compared to pure DMF.
- Base optimization : Cs2CO3 outperforms K2CO3 in minimizing protodehalogenation .
Contradictory data should be analyzed via kinetic studies and Hammett plots to quantify electronic effects .
Q. What computational methods are effective for predicting the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to predict EAS sites:
- Meta-directing effects : Bromine directs incoming electrophiles to the meta position relative to itself, while fluorine’s para -directing influence competes.
- Charge analysis : Natural Bond Orbital (NBO) charges identify electron-deficient carbons susceptible to nitration or sulfonation .
Validation requires comparison with experimental HPLC-MS data on reaction mixtures .
Q. How do steric and electronic factors in this compound affect its bioactivity in medicinal chemistry studies?
- Enzyme inhibition : The bromine atom enhances halogen bonding with protein pockets (e.g., kinase ATP-binding sites), while fluorine improves metabolic stability.
- SAR studies : Methyl and fluorine groups reduce π-π stacking in hydrophobic interactions, as shown in molecular docking simulations with CYP450 isoforms .
Controlled proteolysis assays (e.g., FRET-based) quantify target engagement efficiency .
Methodological Guidance
Q. What strategies mitigate decomposition during storage of this compound?
Q. How can researchers validate conflicting crystallographic data for halogen-bonding interactions in this compound?
- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on halogen bonding .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···O vs. F···H) to resolve packing ambiguities.
- Complementary techniques : Pair XRD with solid-state NMR to correlate spatial arrangements with chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
